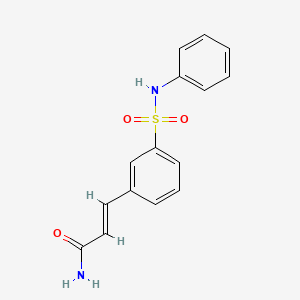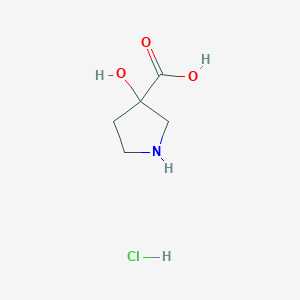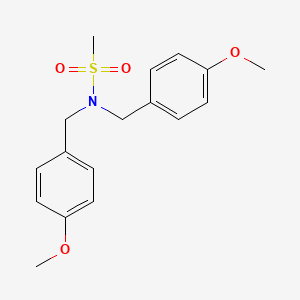
N,N-bis(4-methoxybenzyl)methanesulfonamide
Übersicht
Beschreibung
“N,N-bis(4-methoxybenzyl)methanesulfonamide” is a chemical compound with the molecular formula C17H21NO4S and a molecular weight of 335.42 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N,N-bis(4-methoxybenzyl)methanesulfonamide” can be represented by the SMILES string:COC1=CC=C(C=C1)CN(CC2=CC=C(OC)C=C2)S(=O)(C)=O . This indicates that the molecule contains methoxybenzyl groups attached to a methanesulfonamide core. Physical And Chemical Properties Analysis
“N,N-bis(4-methoxybenzyl)methanesulfonamide” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
N,N-bis(4-methoxybenzyl)methanesulfonamide and its related compounds have been extensively studied in the field of organic chemistry, particularly in the synthesis of various chemical structures and reactions. For instance, the reaction of bis(methoxy- and ethoxy-NNO-azoxy)methane with benzyl halides under phase-transfer catalysis conditions yields E-1-(alkoxy-NNO-azoxy)-2-arylethene, showcasing its utility in creating complex organic structures (Zyuzin, 2013). Additionally, the oxidation of methyl (methylthio)methyl sulfoxide with various oxidants has been studied, producing bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone, further illustrating the versatility of these compounds in chemical transformations (Ogura, Suzuki & Tsuchihashi, 1980).
Catalysis and Chemical Bonding
Research on the reactivity of carbanions derived from bis(phenylsulfonyl)methane has been conducted, offering insights into σ-adduct formation and elimination reactions, which are critical in understanding the behavior of these compounds in various chemical environments (Asghar, Crampton & Isanbor, 2008). The study of Lawesson's reagent in the reaction with various compounds including esters and acetals demonstrates the application of these chemical structures in synthesizing a wide range of derivatives (El‐Barbary, 1984).
Applications in Material Science
In material science, these compounds have been used in the study of tetrel, halogen, and hydrogen bonds in dyes, indicating their potential in developing new materials with specific properties (Shikhaliyev et al., 2018). Additionally, they have been utilized in corrosion inhibition studies for mild steel, demonstrating their practical application in industrial processes and materials preservation (Singh & Quraishi, 2016).
Biochemical and Pharmacological Research
These compounds have also found applications in biochemical and pharmacological research. For example, the synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been evaluated for their potential as HMG-CoA reductase inhibitors, indicating their relevance in therapeutic applications (Watanabe et al., 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
N,N-bis[(4-methoxyphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-21-16-8-4-14(5-9-16)12-18(23(3,19)20)13-15-6-10-17(22-2)11-7-15/h4-11H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVYWKCJBKSIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(4-methoxybenzyl)methanesulfonamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



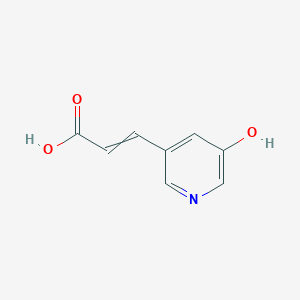
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine](/img/structure/B1445482.png)


![2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1445486.png)
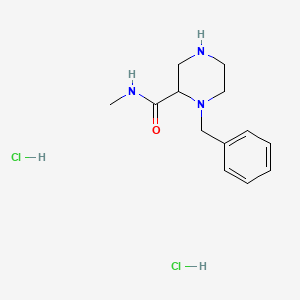

![Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate](/img/structure/B1445490.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B1445493.png)
